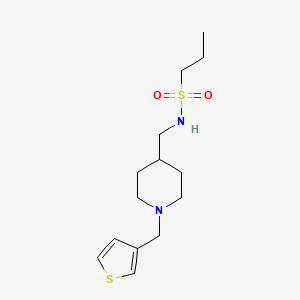

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2S2/c1-2-9-20(17,18)15-10-13-3-6-16(7-4-13)11-14-5-8-19-12-14/h5,8,12-13,15H,2-4,6-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADWTHZZLDIESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Moiety: The thiophene group is introduced through a nucleophilic substitution reaction. This involves reacting a thiophene derivative with the piperidine intermediate under basic conditions.

Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound. This is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The piperidine ring and thiophene moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of Mannich bases, which include similar structural components, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that Mannich bases can inhibit growth in human colon cancer cells with IC₅₀ values lower than 10 μM .

Table 1: Cytotoxicity of Related Mannich Bases

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Mannich Base A | WiDr Colon Cancer | <10 |

| Mannich Base B | HepG2 | <10 |

| Mannich Base C | MCF-7 | <2 |

Antimicrobial Activity

The sulfonamide group in the compound is known for its antibacterial properties. Sulfonamides have been widely used in treating bacterial infections due to their ability to inhibit bacterial folic acid synthesis. Studies suggest that compounds with similar structures can exhibit both antibacterial and antifungal activities .

Neurological Applications

Research into related compounds has indicated potential use in treating neurological disorders. For instance, piperidine derivatives have been explored as muscarinic receptor antagonists, which are relevant in conditions such as Alzheimer's disease and schizophrenia . The structural similarity of this compound suggests it may also exhibit similar properties.

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various Mannich bases against cancer cell lines, compounds structurally related to this compound showed enhanced cytotoxic effects compared to standard treatments like 5-fluorouracil. This highlights the potential of this compound in developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of sulfonamide derivatives revealed that compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that such compounds could be valuable in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Metabolic Stability : Sulfonamides (target) generally exhibit slower hepatic clearance than amides (e.g., fentanyl derivatives ), suggesting improved half-life.

- Receptor Binding : Thiophene’s electronic profile may modulate affinity for targets like opioid or serotonin receptors, though this requires validation.

- Regulatory Status : Unlike regulated fentanyl analogs (e.g., 4'-Methyl acetyl fentanyl ), the target compound’s legal status is undefined, highlighting the need for safety profiling.

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a piperidine ring substituted with a thiophen-3-ylmethyl group and a sulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. This was achieved through the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation in tumor cells .

Table 1: Summary of PMSA Effects on Tumor Cells

| Biological Activity | Observation |

|---|---|

| Proliferation Inhibition | Significant reduction in tumor cell growth |

| Migration Suppression | Decreased migratory capacity of cancer cells |

| Induction of Ferroptosis | Increased ROS and MDA levels |

| Molecular Target | Interaction with NRF2, affecting its activity |

Anticonvulsant Activity

Sulfonamides have been recognized for their anticonvulsant effects, particularly through inhibition of carbonic anhydrase (CA) isozymes. Compounds similar to this compound have demonstrated high inhibitory potency against CA I, II, and IV isozymes . These enzymes play crucial roles in regulating pH and fluid balance in the brain, making them important targets for antiepileptic drug development.

Table 2: Inhibitory Potency of Sulfonamides on Carbonic Anhydrase Isozymes

| Compound Name | CA I Inhibition IC50 (μM) | CA II Inhibition IC50 (μM) | CA IV Inhibition IC50 (μM) |

|---|---|---|---|

| Acetazolamide | 0.5 | 0.3 | 0.7 |

| Topiramate | 0.8 | 0.6 | 0.9 |

| Valproyl derivative | 0.4 | 0.5 | 0.8 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase, which is vital for folate synthesis in bacteria . This mechanism underlies the antibacterial properties of many sulfonamides.

- Modulation of Redox Homeostasis : The induction of ferroptosis in cancer cells suggests that this compound may alter redox balance within cells, leading to increased oxidative stress and subsequent cell death .

- Targeting Signaling Pathways : By interacting with key regulatory proteins like NRF2, this compound may influence various cellular signaling pathways involved in survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives for their anticancer properties. Researchers found that modifications to the piperidine ring and thiophene substituents significantly affected biological activity. The most potent derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Thiophene Functionalization : Thiophen-3-ylmethyl chloride is reacted with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the thiophene-piperidine intermediate .

- Sulfonamide Coupling : The intermediate is treated with propane-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by purification via column chromatography .

Optimization Strategies : - Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity .

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side products .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in analogous piperidine derivatives .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophene and piperidine moieties. For example, thiophene protons appear as distinct triplets (~δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 341.12 g/mol) .

- X-ray Powder Diffraction (XRPD) : Confirms crystalline structure and polymorphic forms .

Q. How does the presence of the thiophene and sulfonamide groups influence the compound’s physicochemical properties?

Methodological Answer:

- Thiophene : Enhances aromatic π-π stacking with biological targets (e.g., enzymes or receptors) but may reduce aqueous solubility due to hydrophobicity .

- Sulfonamide : Increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or water-ethanol mixtures). However, sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) shows degradation <5%, confirming suitability for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Bioavailability Analysis : Compare plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). For example, low oral bioavailability (<20%) in rodents may explain reduced in vivo efficacy despite high in vitro potency .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. Analogous sulfonamides undergo hepatic CYP3A4-mediated oxidation, generating bioactive derivatives .

- Dose-Response Reassessment : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .

Q. What computational strategies are employed to predict the binding affinity of this sulfonamide derivative to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors or monoamine transporters. The thiophene group shows strong hydrophobic contacts with receptor pockets (ΔG ≈ -9.2 kcal/mol) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonds between the sulfonamide and Asp126/Asp437 residues in target proteins .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., substituting thiophene with furan) .

Q. What are the critical considerations when designing SAR studies to improve the metabolic stability of this compound?

Methodological Answer:

- Structural Modifications :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Half-life (t₁/₂) >60 min is desirable .

- CYP Inhibition Screening : Assess inhibition of CYP3A4/2D6 to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.